Cas no 88370-06-3 (2-bromo-5-tert-butyl-1,3,4-thiadiazole)

2-Bromo-5-tert-butyl-1,3,4-thiadiazole is a brominated heterocyclic compound featuring a thiadiazole core substituted with a tert-butyl group at the 5-position. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for agrochemical and pharmaceutical applications. The bromine atom at the 2-position enhances its utility as a versatile electrophile in cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. The tert-butyl group contributes steric hindrance, influencing selectivity in chemical transformations. Its robust stability under various reaction conditions ensures consistent performance in synthetic pathways. This compound is particularly useful in the development of biologically active molecules due to its modular reactivity and structural tunability.
2-bromo-5-tert-butyl-1,3,4-thiadiazole structure
88370-06-3 structure
Product Name:2-bromo-5-tert-butyl-1,3,4-thiadiazole
CAS No:88370-06-3
MF:C6H9BrN2S
MW:221.118058919907
CID:635075
PubChem ID:20406527
Update Time:2025-06-13

2-bromo-5-tert-butyl-1,3,4-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazole, 2-bromo-5-(1,1-dimethylethyl)-
    • 2-bromo-5-tert-butyl-1,3,4-thiadiazole
    • F2169-0003
    • DTXSID90606893
    • EN300-108226
    • CS-0231401
    • SCHEMBL2351643
    • AT18870
    • 88370-06-3
    • 2-bromo-5-t-butyl-1,3,4-thiadiazole
    • 2-Bromo-5-(1,1-dimethylethyl)-1,3,4-thiadiazole
    • NTCALTKEJCVOMO-UHFFFAOYSA-N
    • AKOS012690399
    • 2-Bromo-5-(tert-butyl)-1,3,4-thiadiazole
    • Inchi: 1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3
    • InChI Key: NTCALTKEJCVOMO-UHFFFAOYSA-N
    • SMILES: BrC1=NN=C(C(C)(C)C)S1

Computed Properties

  • Exact Mass: 219.96698g/mol
  • Monoisotopic Mass: 219.96698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 54Ų

2-bromo-5-tert-butyl-1,3,4-thiadiazole Pricemore >>

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Additional information on 2-bromo-5-tert-butyl-1,3,4-thiadiazole

Recent Advances in the Study of 2-Bromo-5-tert-butyl-1,3,4-thiadiazole (CAS: 88370-06-3) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound 2-bromo-5-tert-butyl-1,3,4-thiadiazole (CAS: 88370-06-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a thiadiazole core substituted with a bromine atom and a tert-butyl group, exhibits remarkable chemical reactivity and biological activity. Recent studies have explored its role as a versatile building block in medicinal chemistry, particularly in the development of novel bioactive molecules targeting various diseases.

One of the key areas of interest is the compound's utility in the synthesis of agrochemicals and pharmaceuticals. Researchers have demonstrated that 2-bromo-5-tert-butyl-1,3,4-thiadiazole serves as a valuable intermediate in the preparation of fungicides, herbicides, and antimicrobial agents. Its electrophilic nature, attributed to the bromine substituent, facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This adaptability has been leveraged to design compounds with enhanced potency and selectivity against pathogenic targets.

In a recent study published in the Journal of Medicinal Chemistry, scientists investigated the anticancer potential of derivatives synthesized from 2-bromo-5-tert-butyl-1,3,4-thiadiazole. The research team employed structure-activity relationship (SAR) analysis to optimize the compound's scaffold, resulting in derivatives that exhibited promising inhibitory effects on cancer cell proliferation. Mechanistic studies revealed that these derivatives target key signaling pathways involved in tumor growth and metastasis, highlighting their potential as lead compounds for further drug development.

Another noteworthy application of 2-bromo-5-tert-butyl-1,3,4-thiadiazole is in the field of materials science. Its incorporation into polymeric materials has been shown to impart unique electronic and photophysical properties, making it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in this area have focused on optimizing the compound's compatibility with various polymer matrices to enhance material performance.

Despite these promising developments, challenges remain in the large-scale synthesis and application of 2-bromo-5-tert-butyl-1,3,4-thiadiazole. Issues such as yield optimization, purification, and stability under different environmental conditions require further investigation. Future research directions may include exploring greener synthetic routes, improving bioavailability of its derivatives, and expanding its applications in drug delivery systems.

In conclusion, 2-bromo-5-tert-butyl-1,3,4-thiadiazole (CAS: 88370-06-3) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its diverse biological activities make it a valuable asset in the development of new therapeutic agents and functional materials. Continued research efforts are expected to uncover additional applications and refine its utility in addressing unmet medical and technological needs.

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